Chemical structure and properties of 5-Methyl-2-(trifluoromethyl)pyran-4-one
Chemical structure and properties of 5-Methyl-2-(trifluoromethyl)pyran-4-one
This technical guide provides an in-depth analysis of 5-Methyl-2-(trifluoromethyl)pyran-4-one , a specialized fluorinated heterocyclic scaffold used in advanced medicinal chemistry and agrochemical synthesis.
Executive Summary
5-Methyl-2-(trifluoromethyl)pyran-4-one is a functionalized 4-pyrone (4H-pyran-4-one) derivative characterized by the presence of a lipophilic, electron-withdrawing trifluoromethyl (
Chemical Identity & Structural Analysis
Nomenclature and Identification[1][2]
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IUPAC Name: 5-Methyl-2-(trifluoromethyl)-4H-pyran-4-one
-
Common Synonyms: 2-Trifluoromethyl-5-methyl-4-pyrone
-
Molecular Formula:
-
Molecular Weight: 178.11 g/mol
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SMILES: CC1=C(O)C=C(C(F)(F)F)O1 (Note: Pyran-4-one resonance forms involve zwitterionic character)
Structural Properties
The molecule features a planar 4-pyrone ring. The trifluoromethyl group at C2 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the
| Property | Value (Estimated/Experimental) | Mechanistic Implication |
| Electronic Character | Highly | Susceptible to nucleophilic attack at C2 and C6. |
| Lipophilicity (LogP) | ~1.5 - 2.0 | |
| pKa (Conjugate Acid) | ~ -1.0 to -2.0 | The carbonyl oxygen is less basic due to |
| Dipole Moment | High | Strong polarization towards the carbonyl and |
Electronic Distribution Diagram (Conceptual)
The
Figure 1: Electronic influence of the trifluoromethyl group on the pyranone core.
Synthesis & Manufacturing
The synthesis of 5-Methyl-2-(trifluoromethyl)pyran-4-one typically proceeds via the cyclization of fluorinated 1,3-dicarbonyl equivalents. A robust protocol involves the acid-catalyzed cyclization of trifluoroacetylated enol ethers .
Core Synthetic Pathway
The most reliable route utilizes the reaction between a specific enol ether (derived from 2-butanone or similar) and trifluoroacetic anhydride (TFAA), followed by cyclization.
Step-by-Step Protocol:
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Acylation: React 1-methoxy-1-propene (or a silyl enol ether equivalent) with Trifluoroacetic Anhydride (TFAA) in the presence of a base (Pyridine) to form the intermediate
-trifluoroacetyl vinyl ether. -
Cyclization: Treat the intermediate with acidic conditions (e.g., HCl/Acetic Acid or PPA) to induce cyclization and elimination of methanol.
-
Purification: The product is isolated via vacuum distillation or recrystallization (if solid) from hexanes/EtOAc.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via acylation of enol ethers.
Reactivity Profile & Applications
The core value of this molecule lies in its reactivity. It is a masked 1,5-dicarbonyl system with high electrophilicity.
The Pyranone-to-Pyridinone Transformation
The most critical application is the conversion of the oxygen heterocycle into a nitrogen heterocycle (pyridin-4-one) via reaction with primary amines. This is a standard method to introduce the 2-trifluoromethyl-pyridin-4-one scaffold into drug molecules.
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Mechanism: Michael addition of the amine at C6
Ring opening Recyclization Elimination of water. -
Conditions: Primary amine (
), Ethanol/Water, Reflux.
Experimental Protocol: Conversion to Pyridinone
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Dissolution: Dissolve 1.0 eq of 5-Methyl-2-(trifluoromethyl)pyran-4-one in Ethanol (0.5 M).
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Addition: Add 1.2 eq of the target primary amine (e.g., Aniline, Benzylamine).
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Reflux: Heat to reflux for 4–12 hours. Monitor by TLC (Pyranones often fluoresce; Pyridinones absorb strongly UV).
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Workup: Cool to
. The pyridinone product often precipitates. Filter and wash with cold ethanol.
Applications in Drug Discovery
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Bioisosterism: The
group acts as a bioisostere for chlorine or methyl groups but provides metabolic blocking (preventing oxidation at that position).[1] -
Kinase Inhibitors: The resulting pyridinone core is a privileged scaffold in MAP kinase and tyrosine kinase inhibitors.
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Solubility Modulation: The
group lowers the lattice energy relative to polar substituents, potentially improving solubility in lipophilic formulations.
Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive (hydrolysis can occur over prolonged exposure to form diketone species).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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General Synthesis of Trifluoromethylated Pyrans
- Synthesis of Trifluoromethylated 4H-Pyran via Divergent Reaction of -CF3-1,3-Enynes.
- Source: Organic Letters (ACS Public
-
Reactivity of Pyran-4-ones with Amines
- Synthesis of 2-methyl-pyran-4-one deriv
- Source: Arabian Journal of Chemistry.
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Trifluoroacetic Anhydride Chemistry
- Trifluoroacetic anhydride as a reagent for the preparation of fluorin
- Source: Sigma-Aldrich / Merck Technical Library.
-
Medicinal Chemistry of Fluorine
- The Role of Trifluoromethyl Groups in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry.
